Cas no 40704-04-9 (Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-)

Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl- structure
40704-04-9 structure
Nome del prodotto:Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-
Numero CAS:40704-04-9
MF:C29H23NO
MW:401.49902
CID:330055
PubChem ID:6441624

Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoxazole,2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5,7-dimethyl-
    • 2-[4-[2-([1,1'-biphenyl]-4-yl)vinyl]phenyl]-5,7-dimethylbenzoxazole
    • 5,7-dimethyl-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole
    • Benzoxazole, 2-(4-(2-(1,1'-biphenyl)-4-ylethenyl)phenyl)-5,7-dimethyl-
    • Benzoxazole, 2-[4-[2-([1,1'-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl-
    • Benzoxazole, 2-(4-(2-((1,1'-biphenyl)-4-yl)ethenyl)phenyl)-5,7-dimethyl-
    • UNII-WA3SY46WLQ
    • SCHEMBL3145556
    • EINECS 255-048-7
    • WA3SY46WLQ
    • NS00030833
    • DTXSID9068249
    • 40704-04-9
    • 2-(4-(2-(1,1'-BIPHENYL)-4-YLETHENYL)PHENYL)-5,7-DIMETHYLBENZOXAZOLE
    • 2-(4-(2-((1,1'-Biphenyl)-4-yl)vinyl)phenyl)-5,7-dimethylbenzoxazole
    • Inchi: InChI=1S/C29H23NO/c1-20-18-21(2)28-27(19-20)30-29(31-28)26-16-12-23(13-17-26)9-8-22-10-14-25(15-11-22)24-6-4-3-5-7-24/h3-19H,1-2H3/b9-8+
    • Chiave InChI: PQKKXHAZEZTNFG-CMDGGOBGSA-N
    • Sorrisi: C1(C2C=CC=CC=2)C=CC(/C=C/C2C=CC(C3=NC4C=C(C)C=C(C)C=4O3)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 401.177964
  • Massa monoisotopica: 401.177964
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 580
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.1
  • Superficie polare topologica: 26

Proprietà sperimentali

  • Densità: 1.16
  • Punto di ebollizione: 567°Cat760mmHg
  • Punto di infiammabilità: 247.6°C
  • Indice di rifrazione: 1.679
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd